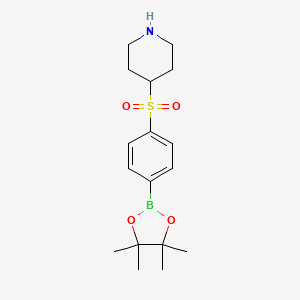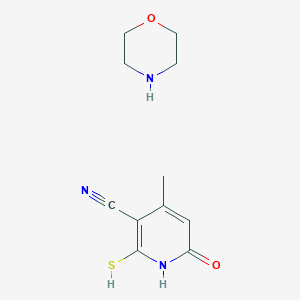
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile; morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a pyridine ring substituted with a methyl group, a carbonitrile group, and a sulfanyl group, along with a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a suitable aldehyde and a thiourea derivative in the presence of a base can yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
- 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-4-methyl-2-thioxo
- 2-Hydroxy-4-methyl-5-cyan-6-thio-pyridon
Uniqueness
4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.
特性
分子式 |
C11H15N3O2S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile;morpholine |
InChI |
InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2H,1H3,(H2,9,10,11);5H,1-4H2 |
InChIキー |
RVLHUDBMQIRYHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=C1C#N)S.C1COCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



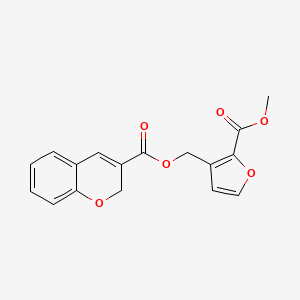
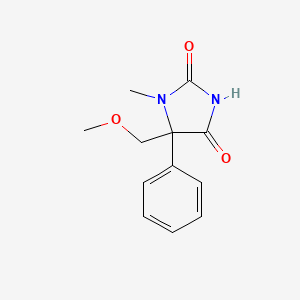
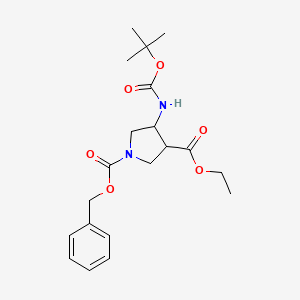
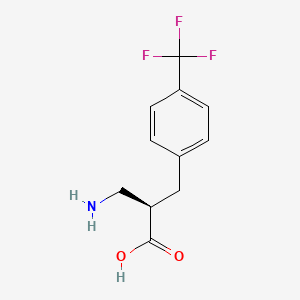
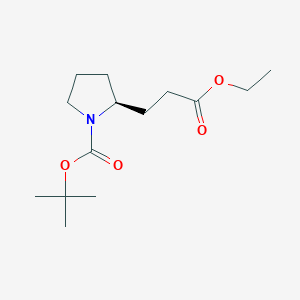
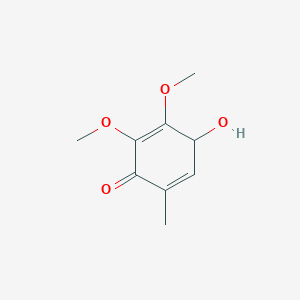
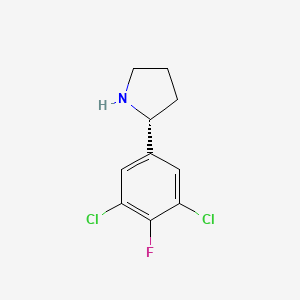
![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
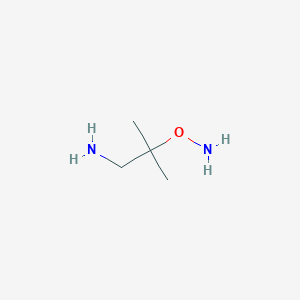
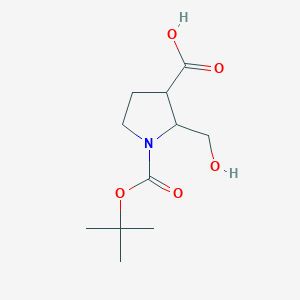
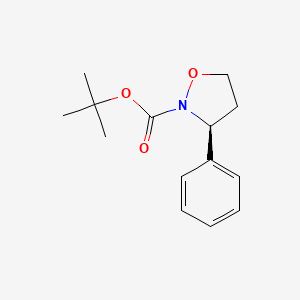
![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
